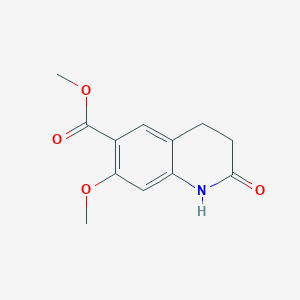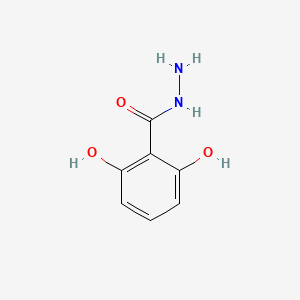
2,6-Dihydroxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Resorcinol and CO2 Method: One common method involves reacting resorcinol with carbon dioxide in the presence of an alkali metal salt at temperatures between 130 and 150°C.
2,6-Dichlorobenzaldehyde Method: Another method uses 2,6-dichlorobenzaldehyde as the starting material. The compound undergoes chlorination to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to produce 2,6-dihydroxybenzoic acid.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
科学研究应用
2,6-Dihydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-dihydroxybenzohydrazide involves its interaction with various molecular targets and pathways:
相似化合物的比较
2,4-Dihydroxybenzohydrazide: Similar in structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
3,5-Dihydroxybenzohydrazide: Another similar compound with hydroxyl groups at the 3 and 5 positions, used in different chemical and biological contexts.
Uniqueness: 2,6-Dihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl and hydrazide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2,6-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12) |
InChI 键 |
IXGWZKRYJIJEGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)C(=O)NN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
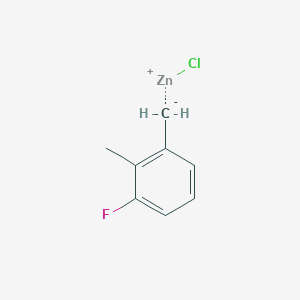
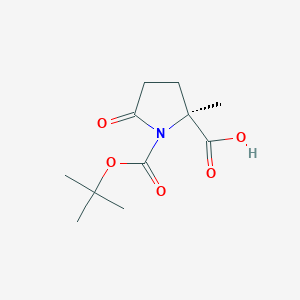
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
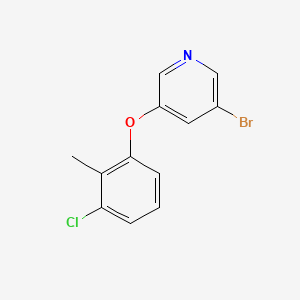
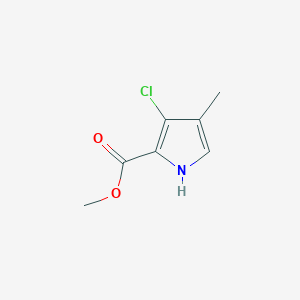
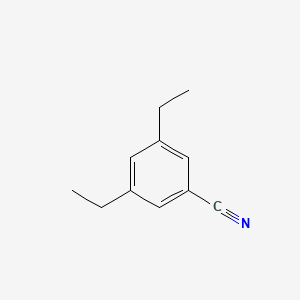



![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
